6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran
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Overview
Description
6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an ethoxycarbonyl group attached to a dibenzo(b,d)pyran core. It has been studied for its potential pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran can be achieved through several synthetic routes. One common method involves the use of aryl ketone O-acetyl oximes and quinones via Rh(III)-catalyzed cascade C–H activation annulation . This method is redox-neutral and involves a possible Rh(III)–Rh(V)–Rh(III) mechanism with an unprecedented β-C elimination step .
Another approach is a multicomponent domino reaction that includes six reactions: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation . This method is efficient and allows for the synthesis of 6H-dibenzo(b,d)pyran-6-ones in a single step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran involves its interaction with specific molecular targets and pathways. As an immunomodulator, it enhances macrophage cytotoxic activity and spleen cell proliferation by modulating the immune response . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with immune cells and signaling molecules.
Comparison with Similar Compounds
6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran can be compared with other similar compounds, such as:
6H-Dibenzo(b,d)pyran-6-one: This compound shares a similar core structure but lacks the ethoxycarbonyl group.
6H-Dibenzo(b,d)pyran-1-ol: This compound has a hydroxyl group instead of an ethoxycarbonyl group and is known for its potential biological activities.
Properties
CAS No. |
83359-31-3 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
ethyl 6H-benzo[c]chromene-6-carboxylate |
InChI |
InChI=1S/C16H14O3/c1-2-18-16(17)15-13-9-4-3-7-11(13)12-8-5-6-10-14(12)19-15/h3-10,15H,2H2,1H3 |
InChI Key |
HGUUQDBSPZNMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C3O1 |
Origin of Product |
United States |
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